molecular formula C26H27N5O3 B2560333 8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899988-24-0

8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2560333
CAS No.: 899988-24-0
M. Wt: 457.534
InChI Key: SKUDGMJSRGZGNE-UHFFFAOYSA-N
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Description

This compound belongs to the imidazopurine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. The structure features a 2,4-dimethylphenyl group at position 8, a 2-ethoxyethyl chain at position 3, and a methyl group at position 1. These substituents influence its physicochemical properties, receptor binding, and metabolic stability. The 2-ethoxyethyl side chain enhances solubility compared to purely hydrophobic substituents, while the 2,4-dimethylphenyl group may improve selectivity for hydrophobic binding pockets in biological targets .

Properties

CAS No.

899988-24-0

Molecular Formula

C26H27N5O3

Molecular Weight

457.534

IUPAC Name

6-(2,4-dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-5-34-14-13-29-24(32)22-23(28(4)26(29)33)27-25-30(22)16-21(19-9-7-6-8-10-19)31(25)20-12-11-17(2)15-18(20)3/h6-12,15-16H,5,13-14H2,1-4H3

InChI Key

SKUDGMJSRGZGNE-UHFFFAOYSA-N

SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=C(C=C4)C)C)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 8-(2,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 899988-19-3) is a member of the imidazopyridine family and has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC26H27N5O3
Molecular Weight457.5 g/mol
StructureChemical Structure

1. Antidepressant Effects

Recent studies have indicated that derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant properties. Specifically, research involving This compound has shown promising results in pharmacological tests.

  • Mechanism of Action : The compound acts as a mixed ligand for serotonin receptors (5-HT1A and 5-HT7), which are crucial in the modulation of mood and anxiety. In vivo studies demonstrated that it exhibited a superior efficacy compared to standard antidepressants like diazepam in forced swim tests (FST) in mice .

2. Phosphodiesterase Inhibition

The compound has been evaluated for its phosphodiesterase (PDE) inhibitory activity:

  • PDE4B and PDE10A Inhibition : Compounds similar to this imidazo[2,1-f]purine derivative have shown weak inhibitory effects on PDE enzymes, which play a significant role in cellular signaling pathways related to mood regulation and cognitive functions. The ability to inhibit these enzymes suggests potential applications in treating mood disorders and cognitive impairments .

3. Antimicrobial Activity

While specific data on the antimicrobial activity of this compound is limited, related compounds have demonstrated effectiveness against various bacterial strains:

  • In Vitro Studies : Certain derivatives have shown activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). This suggests that the structural features of the imidazo[2,1-f]purine framework may confer antimicrobial properties .

Case Study 1: Antidepressant Efficacy

In a study published in PubMed, a selected derivative of the imidazo[2,1-f]purine series exhibited significant antidepressant-like effects in animal models. The study highlighted that the compound's interaction with serotonin receptors contributes to its efficacy. It was noted that at doses as low as 2.5 mg/kg, the compound outperformed traditional anxiolytics in reducing depressive behaviors in mice .

Case Study 2: PDE Inhibition and Cognitive Enhancement

Another study investigated the cognitive enhancement potential of similar compounds through their PDE inhibitory action. The findings indicated that these compounds could improve memory retention and learning capabilities in rodent models by modulating cyclic nucleotide levels within neurons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights structural analogs and their key differences:

Compound Name Position 8 Substituent Position 3 Substituent Key Physicochemical Data
8-(2,4-Dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-... (Target) 2,4-Dimethylphenyl 2-Ethoxyethyl Higher logP (predicted) due to dimethyl groups
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-... (Compound A, ) 4-Fluorophenyl 2-Methoxyethyl Lower logP (fluorine reduces hydrophobicity)
8-(2-Methoxyphenyl)-1-methyl-7-phenyl-3-[2-(1-piperidinyl)ethyl]-... (Compound B, ) 2-Methoxyphenyl Piperidinyl-ethyl Basic side chain may increase cellular uptake
8-Butyl-1-methyl-7-(2-(trifluoromethyl)phenyl)-... (Compound C, ) Butyl N/A Higher lipophilicity (logP ~4.5)
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl-... (Compound D, ) 2-Methoxyphenyl N/A Polar cyano group enhances solubility

Key Observations :

  • The 2-ethoxyethyl group in the target compound balances hydrophobicity and solubility better than 2-methoxyethyl (Compound A) or piperidinyl-ethyl (Compound B) .
  • The 2,4-dimethylphenyl substituent provides steric bulk and hydrophobicity, contrasting with electron-withdrawing groups like 4-fluorophenyl (Compound A) or polar p-cyanophenyl (Compound D) .

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